molecular formula C17H15ClF2N4O4 B052733 Glycogen Phosphorylase Inhibitor CAS No. 648926-15-2

Glycogen Phosphorylase Inhibitor

Cat. No. B052733
M. Wt: 412.8 g/mol
InChI Key: ROJNYKZWTOHRNU-UHFFFAOYSA-N
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Description

Glycogen Phosphorylase Inhibitors (GPIs) are molecules that inhibit the activity of Glycogen Phosphorylase (GP), an enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate . GPIs have been identified as potential therapeutic agents for the treatment of Type 2 diabetes, as they can lower hepatic glucose production, thereby reducing hyperglycemia .


Synthesis Analysis

The synthesis of GPIs involves the design of small molecule inhibitors. These inhibitors are often synthetic and their design has been advanced through the understanding of the mechanism of action of these inhibitors, which has been gained through X-ray crystallographic studies .


Molecular Structure Analysis

The molecular structure of GPIs is complex and varies depending on the specific inhibitor. The understanding of the molecular structure of GPIs has been advanced through X-ray crystallographic studies .


Chemical Reactions Analysis

GPIs work by inhibiting the activity of GP, the enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate . The inhibition of GP by GPIs leads to the accumulation of glucose in the liver as glycogen .

Scientific Research Applications

  • Diabetes Mellitus Treatment:

    • GP inhibitors are a key therapeutic target for the treatment of type II diabetes due to their role in regulating blood glucose levels. The inhibition of GP can lead to decreased glucose production from glycogen, thus potentially reducing hyperglycemia in diabetic patients (So & Karplus, 2001).
  • Cancer Research:

    • GP activity deregulation has been observed in various cancers. As such, GP inhibitors are being investigated for their potential in cancer treatment strategies. By affecting glucose metabolism, these inhibitors could starve cancer cells of energy or interrupt signaling pathways critical for cancer cell proliferation (Gaboriaud-Kolar & Skaltsounis, 2013).
  • Structure-Activity Relationship Studies:

    • GP inhibitors are important for structure-activity relationship (SAR) studies, helping researchers understand how different chemical structures or modifications affect the activity of GP. This understanding is crucial for designing more effective and specific inhibitors (Rocha et al., 2021).
  • Antihyperglycemic Agents:

    • Several GP inhibitors have shown promising results as antihyperglycemic agents, potentially leading to new treatments for diabetes. For instance, glucose-derived spiro-isoxazolines have been indicated as potential antihyperglycemic agents against type 2 diabetes through GP inhibition (Goyard et al., 2016).
  • Understanding Enzymatic Mechanisms:

    • Research on GP inhibitors aids in understanding the enzyme's activation, deactivation, and regulation mechanisms. Such insights are vital for developing more targeted and efficient therapeutic strategies (Rath et al., 2000).
  • Phytogenic Polyphenols as GP Inhibitors:

    • Studies have identified phytogenic polyphenols, like flavonoids and triterpenoids, as potent GP inhibitors. These compounds, found in plants, have both pharmaceutical and nutraceutical potential for glycemic control in type 2 diabetes (Leonidas et al., 2017).
  • Computer-Aided Drug Design:

    • Computational tools have become critical in the search for new GP inhibitors. Modeling methods in combination with experimental approaches can significantly reduce the time and resources required for drug discovery and provide insights into the molecular interactions and binding affinities of potential inhibitors (Hayes & Leonidas, 2010).

Safety And Hazards

While GPIs have potential therapeutic benefits, their safety and potential hazards need to be carefully evaluated. For instance, it has been suggested that GPIs could negatively impact muscle metabolic and functional capacity .

Future Directions

The development of GPIs as therapeutic agents for the treatment of Type 2 diabetes is a promising area of research. Future directions may include the design of new GPIs, the further elucidation of the mechanism of action of these inhibitors, and the evaluation of their safety and potential hazards .

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJNYKZWTOHRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435160
Record name Glycogen Phosphorylase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycogen Phosphorylase Inhibitor

CAS RN

648926-15-2
Record name Glycogen Phosphorylase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

600 mg (1.7 mmol) of 1-(5-amino-2-methoxyphenyl)-3-(2-chloro-4,5-difluoro-benzoyl)urea were dissolved in 5 ml of acetonitrile, and 69 mg (1.7 mmol) of methyl isocyanate were added. After stirring at room temperature for one hour, the resulting precipitate was filtered off with suction. 638 mg (91%) of the desired product were obtained.
Name
1-(5-amino-2-methoxyphenyl)-3-(2-chloro-4,5-difluoro-benzoyl)urea
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
NG Oikonomakos, L Somsak - Current opinion in investigational …, 2008 - europepmc.org
The regulation of glycogen metabolism is a major therapeutic strategy for blood glucose control in type 2 diabetes. Because glycogen phosphorylase catalyzes the first step in the …
Number of citations: 0 europepmc.org
JM Hayes, DD Leonidas - Mini reviews in medicinal chemistry, 2010 - ingentaconnect.com
Glycogen phosphorylase is an important therapeutic target for the potential treatment of type 2 diabetes. The importance of computation in the search for potent, selective and drug-like …
Number of citations: 0 www.ingentaconnect.com
WH Martin, DJ Hoover, SJ Armento… - Proceedings of the …, 1998 - National Acad Sciences
… The effect of glucose on the potency of CP-91149 could be an important clinical feature of a glycogen phosphorylase inhibitor, because the reduction in inhibitor potency as glucose …
Number of citations: 0 www.pnas.org
WNP Lee, P Guo, S Lim, S Bassilian, ST Lee… - British journal of …, 2004 - nature.com
Inhibitors of glycogen breakdown regulate glucose homeostasis by limiting glucose production in diabetes. Here we demonstrate that restrained glycogen breakdown also inhibits …
Number of citations: 0 www.nature.com
WR Tracey, JL Treadway, WP Magee… - American Journal …, 2004 - journals.physiology.org
… Therefore, we examined whether the novel glycogen phosphorylase inhibitor 5-Chloro-N-{(1S,2R)-3-[(3R,4S)-3,4-dihydroxy-1-pyrrolidinyl)]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl}-1H…
Number of citations: 0 journals.physiology.org
GA Dienel, KK Ball, NF Cruz - Journal of neurochemistry, 2007 - Wiley Online Library
… rats with the glycogen phosphorylase inhibitor CP-316,819 … developed as a glycogen phosphorylase inhibitor to help … in the absence of the glycogen phosphorylase inhibitor. In the CP-…
Number of citations: 0 onlinelibrary.wiley.com
SW Suh, JP Bergher, CM Anderson, JL Treadway… - … of Pharmacology and …, 2007 - ASPET
… Here, we used a novel glycogen phosphorylase inhibitor, CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-…
Number of citations: 0 jpet.aspetjournals.org
L Nagy, T Docsa, M Szanto, A Brunyanszki… - PloS one, 2013 - journals.plos.org
… The glycogen phosphorylase inhibitor KB228 (N-(3,5-dimethyl-benzoyl)-N’-(β-D-glucopyranosyl)urea 4) was prepared according to a previously published procedure [31] as shown in …
Number of citations: 0 journals.plos.org
P Bertus, J Szymoniak, E Jeanneau, T Docsa… - Bioorganic & medicinal …, 2008 - Elsevier
… The deprotection of the benzoate esters under Zemplén conditions afforded a glycogen phosphorylase inhibitor candidate displaying weak inhibition toward glycogen phosphorylase (…
Number of citations: 0 www.sciencedirect.com
HS Waagepetersen, N Westergaard… - Neurochemistry …, 2000 - Elsevier
… It is suggested that this novel glycogen phosphorylase inhibitor may be a valuable tool to investigate the functional importance of glycogen in astrocytes and in the brain. …
Number of citations: 0 www.sciencedirect.com

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